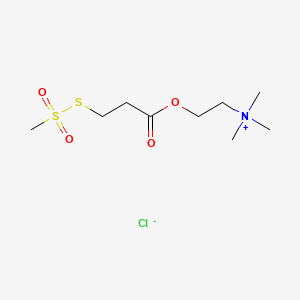

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

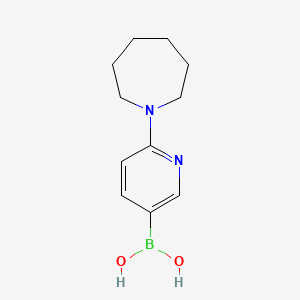

“2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is a product used for proteomics research . It reacts specifically and rapidly with thiols to form mixed disulfides . It’s used to probe the structures of the ACh receptor channel of the GABA receptor channel and of lactose permease .

Molecular Structure Analysis

The molecular formula of “2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is C9H20ClNO4S2, and its molecular weight is 305.84 .Physical And Chemical Properties Analysis

The melting point of “2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt” is reported to be 126-127°C .Wissenschaftliche Forschungsanwendungen

Degradation of Deep-Eutectic Solvents Based on Choline Chloride and Carboxylic Acids : This study investigated the stability of mixtures of carboxylic acids and choline chloride, a compound related to 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt. It was found that these deep-eutectic solvents degrade due to an esterification reaction between the carboxylic acid and the alcohol moiety of choline chloride. The reaction occurs even at room temperature and is promoted at higher temperatures (Rodriguez et al., 2019).

Identification of Fatty Acid Choline Esters : The study focused on the identification of choline chloride esters of fatty acids using gas chromatography mass spectrometry. This demonstrates the application in analyzing and identifying complex compounds involving choline and carboxylic acids, similar in structure to the chemical (Goldberg et al., 1984).

Choline-Derivative-Based Ionic Liquids : This research developed various choline derivative-based ionic liquids, highlighting their applications due to their physical properties like density, viscosity, and thermal stability. The study of these choline derivatives is relevant for understanding the properties and potential applications of 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt (Pernak et al., 2007).

Catalysis in Esterification Reactions : Research on deep eutectic solvent choline chloride and its application in catalyzing esterification reactions at room temperature is pertinent. This shows the potential of choline chloride derivatives in catalytic applications (Cao et al., 2016).

Synthesis and Preliminary Antimicrobial Screening of Thiosulfonates : This study involved the preparation of compounds similar to 2-Carboxyethyl Methanethiosulfonate and tested their antimicrobial activities, indicating potential biomedical applications (Small, 1976).

Water and Choline Chloride Molecules in Solvent Applications : This study on the structure and orientation of water and choline chloride molecules around hydrophobes like methane highlights the solvent properties of choline chloride derivatives (Nanavare et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO4S2.ClH/c1-10(2,3)6-7-14-9(11)5-8-15-16(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRCFGIRTQZWDC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747296 |

Source

|

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt | |

CAS RN |

1219378-82-1 |

Source

|

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

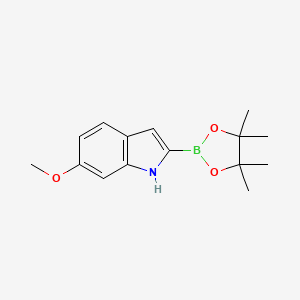

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)

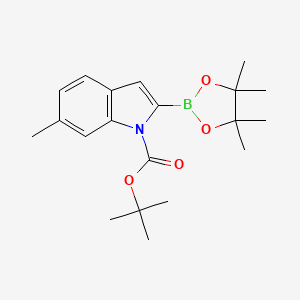

![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

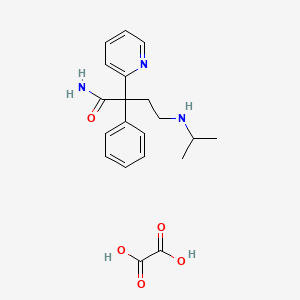

![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)